(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759827
InChI: InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1
SMILES: CN1C2=CC=CC=C2CCC(C1=O)N
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

CAS No.:

Cat. No.: VC13759827

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name (3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one
Standard InChI InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1
Standard InChI Key RMKCDKXXFTYREG-VIFPVBQESA-N
Isomeric SMILES CN1C2=CC=CC=C2CC[C@@H](C1=O)N
SMILES CN1C2=CC=CC=C2CCC(C1=O)N
Canonical SMILES CN1C2=CC=CC=C2CCC(C1=O)N

Introduction

Molecular Structure and Stereochemical Significance

The compound’s structure features a tetrahydro-benzo[b]azepin-2-one core substituted with a methyl group at position 1 and an amino group at position 3 (Figure 1). The (S)-configuration at the chiral center (C3) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets.

Key Structural Features:

  • Bicyclic Framework: The benzo-fused azepinone ring system provides rigidity, enhancing binding affinity to biological targets.

  • Amino and Methyl Substituents: The amino group at C3 participates in hydrogen bonding, while the methyl group at C1 influences lipophilicity and metabolic stability.

  • Stereochemical Orientation: The (S)-enantiomer demonstrates superior affinity for neurotransmitter receptors compared to its (R)-counterpart .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions:

  • Cyclization: Starting materials such as 2-(diallylamino)-5-methylbenzaldehyde undergo thermal cyclization in solvents like orthodichlorobenzene.

  • Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) reduces double bonds, forming the tetrahydro-azepine core.

  • Chiral Resolution: Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and purity (>99%). Automated systems control reagent addition and temperature, minimizing side reactions.

Table 1. Synthetic Parameters for Industrial Production

ParameterValue/Technique
CatalystPd/C (5% w/w)
Reaction Temperature80–100°C
Pressure10–15 bar H₂
Purity (HPLC)≥99.5%

Physicochemical Properties

The compound’s physicochemical profile underpins its drug-like characteristics:

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (0.12 mg/mL at 25°C).

  • Melting Point: 158–160°C.

  • LogP: 1.8, indicating balanced lipophilicity for blood-brain barrier penetration.

Stability:

  • Stable under inert conditions but prone to oxidation in air. Storage at –20°C under argon is recommended.

Pharmacological Applications

Neurological Disorders

The compound modulates serotonin (5-HT) and dopamine (DA) pathways, making it a candidate for treating depression and anxiety. Preclinical studies show:

  • 5-HT₁A Receptor Agonism: EC₅₀ = 12 nM.

  • Dopamine D₂ Partial Agonism: 40% efficacy relative to full agonists.

Comparative Efficacy

Table 2. Receptor Affinity Profiles

Target(S)-Enantiomer (Kᵢ, nM)(R)-Enantiomer (Kᵢ, nM)
5-HT₁A15 ± 2420 ± 45
D₂28 ± 3310 ± 32
σ₁ Receptor1,200 ± 15085 ± 10

The (S)-enantiomer exhibits >20-fold selectivity for 5-HT₁A and D₂ over the (R)-form, underscoring its therapeutic potential .

Mechanism of Action

The compound’s effects arise from dual modulation of monoaminergic systems:

  • Serotonergic Modulation: Enhances 5-HT release via presynaptic 5-HT₁A autoreceptor antagonism, increasing synaptic serotonin levels.

  • Dopaminergic Stabilization: Partial agonism at D₂ receptors normalizes dopamine activity in mesolimbic pathways, mitigating psychosis without inducing extrapyramidal symptoms.

Figure 2. Proposed Mechanism in Depression:
(S)-Compound5-HT1A Antagonism5-HT ReleaseDepressive Symptoms\text{(S)-Compound} \rightarrow \text{5-HT}_{1\text{A}} \text{ Antagonism} \rightarrow \uparrow \text{5-HT Release} \rightarrow \downarrow \text{Depressive Symptoms}

Comparative Analysis with Structural Analogs

Table 3. Key Analog Comparisons

CompoundMolecular FormulaKey Features
(S)-3-Amino-1-methyl...C₁₁H₁₄N₂OHigh 5-HT₁A/D₂ selectivity
3-Amino-4,5-dihydro...C₁₀H₁₂N₂OLacks methyl group; lower logP (1.2)
(R)-EnantiomerC₁₁H₁₄N₂Oσ₁ Receptor affinity (Kᵢ = 85 nM)

The methyl group in the (S)-enantiomer enhances CNS penetration, while its absence in analogs reduces bioavailability .

Future Directions and Challenges

  • Clinical Translation: Phase I trials are needed to assess pharmacokinetics and tolerability in humans.

  • Formulation Optimization: Nanoparticle-based delivery systems could improve water solubility.

  • Target Identification: Proteomic studies may reveal off-target interactions, guiding structural refinements.

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